

# Physicochemical Properties of 4,5-Diethyloctane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4,5-Diethyloctane

Cat. No.: B3048293

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4,5-Diethyloctane** is a branched alkane with the molecular formula C12H26. As a saturated hydrocarbon, it is a non-polar compound, a characteristic that dictates many of its physical and chemical properties. This technical guide provides a comprehensive overview of the known physicochemical properties of **4,5-diethyloctane**, including experimental protocols for their determination. The data presented herein is crucial for researchers in various fields, including organic synthesis, materials science, and pharmacology, where such compounds may be used as solvents, standards, or reference materials.

## Core Physicochemical Properties

The key physicochemical properties of **4,5-diethyloctane** are summarized in the tables below. These values have been compiled from various chemical databases and literature sources. It is important to note that some values, particularly the melting point, are estimates, and experimental verification is recommended for critical applications.

## General Properties

| Property            | Value             | Source                                  |
|---------------------|-------------------|-----------------------------------------|
| Molecular Formula   | C12H26            | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight    | 170.33 g/mol      | <a href="#">[1]</a> <a href="#">[3]</a> |
| IUPAC Name          | 4,5-diethyloctane | <a href="#">[1]</a>                     |
| CAS Registry Number | 1636-41-5         | <a href="#">[2]</a> <a href="#">[4]</a> |
| Canonical SMILES    | CCCC(CC)C(CC)CCC  | <a href="#">[1]</a>                     |

## Physical Properties

| Property                 | Value                                                      | Source                                  |
|--------------------------|------------------------------------------------------------|-----------------------------------------|
| Boiling Point            | 192-194 °C                                                 | <a href="#">[4]</a> <a href="#">[5]</a> |
| 197 °C                   | <a href="#">[6]</a>                                        |                                         |
| Melting Point            | -50.8 °C (estimate)                                        | <a href="#">[6]</a>                     |
| Density                  | 0.7632 g/cm <sup>3</sup> at 20 °C                          | <a href="#">[4]</a> <a href="#">[5]</a> |
| 0.7676 g/cm <sup>3</sup> | <a href="#">[6]</a>                                        |                                         |
| Refractive Index         | 1.420 (Predicted)                                          | <a href="#">[4]</a>                     |
| 1.4290                   | <a href="#">[6]</a>                                        |                                         |
| Vapor Pressure           | 0.4 ± 0.2 mmHg at 25°C<br>(Predicted)                      | <a href="#">[4]</a>                     |
| Flash Point              | 131.2 ± 7.9 °C (Predicted)                                 | <a href="#">[4]</a>                     |
| Solubility               | Insoluble in water. Soluble in non-polar organic solvents. | <a href="#">[7]</a> <a href="#">[8]</a> |

## Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of liquid alkanes like **4,5-diethyloctane**.

## Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[\[9\]](#)

### Apparatus:

- Thiele tube
- Thermometer (-10 to 250 °C)
- Small test tube (Durham tube)
- Capillary tube (sealed at one end)
- Heat source (Bunsen burner or heating mantle)
- Mineral oil or silicone oil

### Procedure:

- A small amount of **4,5-diethyloctane** (approximately 0.5 mL) is placed into the small test tube.
- A capillary tube, sealed at one end, is placed open-end down into the test tube containing the liquid sample.
- The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- The assembly is clamped inside a Thiele tube containing heating oil, ensuring the oil level is above the side arm.
- The side arm of the Thiele tube is gently heated. The shape of the tube allows for the circulation of the oil, ensuring uniform heating.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

- Heating is continued until a continuous and rapid stream of bubbles is observed.
- The heat source is then removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[10]

## Determination of Density (Digital Density Meter)

The density of a liquid can be accurately determined using a digital density meter, which often utilizes an oscillating U-tube. This method is outlined in ASTM D4052.[11]

Apparatus:

- Digital Density Meter
- Syringe for sample injection
- Thermostatic control for the measuring cell

Procedure:

- The digital density meter is calibrated using dry air and distilled water at a known temperature (e.g., 20 °C).
- The measuring cell is thoroughly cleaned with a suitable solvent and dried.
- A sample of **4,5-diethyloctane** is drawn into a syringe, ensuring no air bubbles are present.
- The sample is injected into the measuring cell of the density meter.
- The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the density of the liquid.
- The density reading is displayed by the instrument, often corrected to a reference temperature.

## Determination of Melting Point (Capillary Method)

For substances that are solid at or near room temperature, the capillary melting point method is standard.<sup>[4]</sup> Since **4,5-diethyloctane** has a very low estimated melting point, this would require a cryostat.

#### Apparatus:

- Melting point apparatus with a cooling system (cryostat)
- Capillary tubes
- Thermometer or digital temperature probe

#### Procedure:

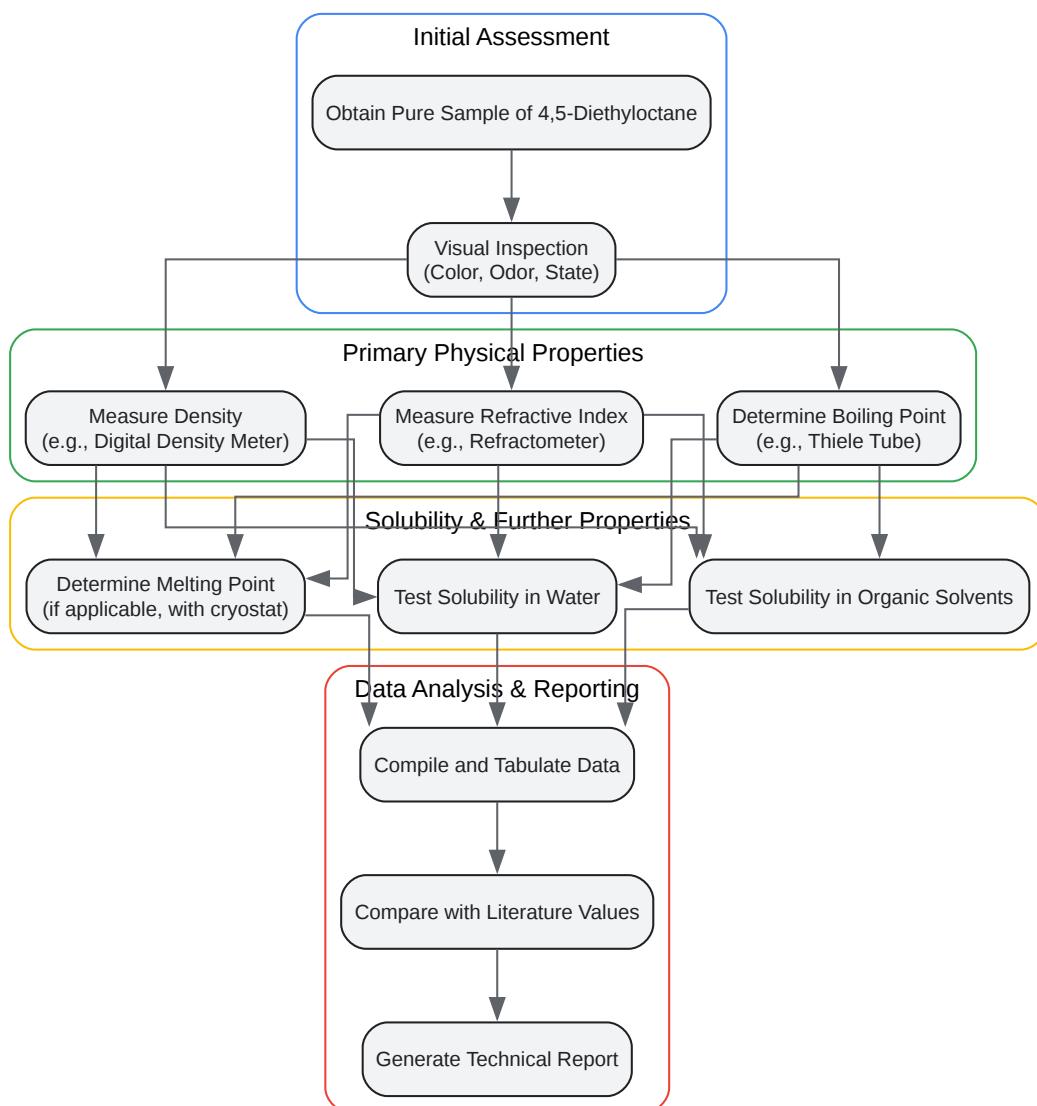
- A small amount of solidified **4,5-diethyloctane** is introduced into a capillary tube.
- The capillary tube is placed in the sample holder of the melting point apparatus.
- The sample is cooled until completely frozen.
- The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).
- The temperature at which the first drop of liquid appears is recorded as the initial melting point.
- The temperature at which the last crystal melts is recorded as the final melting point. The range between these two temperatures is the melting range. For a pure compound, this range should be narrow.<sup>[12]</sup>

## Determination of Solubility in Water

A qualitative assessment of the solubility of **4,5-diethyloctane** in water can be performed by simple observation.

#### Apparatus:

- Test tubes
- Pipettes


**Procedure:**

- Approximately 2 mL of distilled water is placed in a test tube.
- A few drops of **4,5-diethyloctane** are added to the test tube.
- The test tube is stoppered and shaken vigorously for about a minute.
- The test tube is then allowed to stand, and the mixture is observed.
- If two distinct layers are formed, the substance is considered insoluble. As a non-polar alkane, **4,5-diethyloctane** is expected to be insoluble in polar water.[\[13\]](#)

## Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a liquid alkane like **4,5-diethyloctane**.

## Physicochemical Characterization Workflow for a Liquid Alkane

[Click to download full resolution via product page](#)

## Physicochemical Characterization Workflow

## Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of **4,5-diethyloctane** and the experimental methodologies for their determination. The presented data and protocols are essential for the safe and effective use of this compound in a research and development setting. As with any chemical, it is imperative to consult the Safety Data Sheet (SDS) before handling and to perform a thorough risk assessment for any experimental procedure.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [przyrbwn.icm.edu.pl](http://przyrbwn.icm.edu.pl) [przyrbwn.icm.edu.pl]
- 2. [store.astm.org](http://store.astm.org) [store.astm.org]
- 3. [elearn.almamonuc.edu.iq](http://elearn.almamonuc.edu.iq) [elearn.almamonuc.edu.iq]
- 4. [thinksrs.com](http://thinksrs.com) [thinksrs.com]
- 5. [uomustansiriyah.edu.iq](http://uomustansiriyah.edu.iq) [uomustansiriyah.edu.iq]
- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [standards.iteh.ai](http://standards.iteh.ai) [standards.iteh.ai]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. [chem.libretexts.org](http://chem.libretexts.org) [chem.libretexts.org]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 12. [chem.ucalgary.ca](http://chem.ucalgary.ca) [chem.ucalgary.ca]
- 13. [ibchemistryblog.wordpress.com](http://ibchemistryblog.wordpress.com) [ibchemistryblog.wordpress.com]
- To cite this document: BenchChem. [Physicochemical Properties of 4,5-Diethyloctane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3048293#physicochemical-properties-of-4-5-diethyloctane>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)